N'-(2,4-DIFLUOROPHENYL)-N-HEPTYL-N-(4-NEOPENTYLBENZYL)UREA
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Overview
Description
Preparation Methods
The synthesis of CL-277082 involves multiple steps, including the reaction of specific reagents under controlled conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its potency and specificity as an ACAT inhibitor .
Chemical Reactions Analysis
CL-277082 undergoes various chemical reactions, primarily focusing on its inhibitory action on ACAT. The compound does not inhibit other cholesterol esterifying enzymes such as lecithin:cholesterol acyltransferase (LCAT) or pancreatic cholesterol esterase . The major products formed from these reactions are related to the inhibition of cholesterol esterification, leading to reduced cholesterol absorption and increased excretion of neutral sterols .
Scientific Research Applications
CL-277082 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of cholesterol esterification and absorption . In biology and medicine, it has been investigated for its potential to treat hyperlipidemia and other metabolic disorders by reducing cholesterol levels . The compound has also been used in industrial research to develop new therapies for cardiovascular diseases .
Mechanism of Action
The mechanism of action of CL-277082 involves the inhibition of acyl coenzyme A:cholesterol acyltransferase (ACAT), which is responsible for the esterification of cholesterol . By inhibiting ACAT, CL-277082 reduces the formation of cholesterol esters, leading to decreased cholesterol absorption and increased excretion of neutral sterols . This results in lower cholesterol levels in the liver and serum .
Comparison with Similar Compounds
CL-277082 is unique in its potent inhibitory action on ACAT compared to other similar compounds. Some similar compounds include CL-283546 and CL-283796, which also inhibit ACAT but have different effects on cholesterol absorption and lipid metabolism . CL-277082 stands out due to its high specificity and potency in inhibiting ACAT without affecting other cholesterol esterifying enzymes .
Properties
CAS No. |
96224-26-9 |
---|---|
Molecular Formula |
C26H36F2N2O |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-1-[[4-(2,2-dimethylpropyl)phenyl]methyl]-1-heptylurea |
InChI |
InChI=1S/C26H36F2N2O/c1-5-6-7-8-9-16-30(25(31)29-24-15-14-22(27)17-23(24)28)19-21-12-10-20(11-13-21)18-26(2,3)4/h10-15,17H,5-9,16,18-19H2,1-4H3,(H,29,31) |
InChI Key |
QKJLDOBXDUVGEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=O)NC2=C(C=C(C=C2)F)F |
Canonical SMILES |
CCCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=O)NC2=C(C=C(C=C2)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CL 277082 CL-277082 DDPMHU N'-(2,4-difluororphenyl)-N-((4-(2,2-dimethylpropyl)phenyl)methyl)-N-heptylurea |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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